molecular formula C16H22N6O3 B2988775 methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1049480-81-0

methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B2988775
CAS RN: 1049480-81-0
M. Wt: 346.391
InChI Key: CCTVCFPBNJRJOB-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors and enzymes in the body . The presence of the tetrazole group also suggests potential biological activity, as tetrazoles are known to mimic the action of carboxylic acid groups in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, NMR, and LCMS spectroscopic studies .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperazine derivatives can undergo a variety of reactions, including those involving the nitrogen atoms in the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperazine and tetrazole groups. These groups could affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives: A study describes the synthesis of novel derivatives starting from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities. This method could be related to the synthesis and functionalization of the compound for exploring its biological applications (H. Bektaş et al., 2007).
  • Crystal Structure Analysis: The crystal structure of a related compound, "4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid," was determined, highlighting the conformation of the piperazine ring and its interactions. This analysis is crucial for understanding the structural features that influence the biological activity of such compounds (Md. Serajul Haque Faizi et al., 2016).

Biological Applications

  • Antimicrobial and Antiviral Activities: Derivatives similar to the compound have been shown to possess good to moderate antimicrobial activities. For example, the synthesis and evaluation of some carbazole derivatives revealed their antibacterial, antifungal, and anticancer activities, suggesting potential applications in developing new therapeutic agents (D. Sharma et al., 2014).
  • Antitumor Activities: New urea and thiourea derivatives of piperazine, doped with febuxostat, were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some derivatives exhibited promising antiviral and antimicrobial activities, indicating potential for agricultural applications and as antitumor agents (R. C. Krishna Reddy et al., 2013).

Chemical Properties and Reactivity

  • Reactivity with Amines: Research on the decyclization of certain carboxylates by the action of secondary amines, leading to various derivatives, demonstrates the reactivity of this class of compounds. This information can be applied to modify the compound for specific scientific or pharmacological applications (Anastasia Vasileva et al., 2018).

Future Directions

Future research on this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

methyl 4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-3-25-14-6-4-13(5-7-14)22-15(17-18-19-22)12-20-8-10-21(11-9-20)16(23)24-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTVCFPBNJRJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

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